molecular formula C21H26N2O3 B4594504 [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B4594504
M. Wt: 354.4 g/mol
InChI Key: VOXBBELPHUHDGV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, 3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and other diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. Subsequent steps may involve the introduction of the methoxyphenyl group and the azabicyclo[3.2.1]octane moiety through various substitution and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Methoxyphenyl)-1,2-oxazol-5-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-20(2)10-15-11-21(3,12-20)13-23(15)19(24)18-9-17(22-26-18)14-6-5-7-16(8-14)25-4/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXBBELPHUHDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC(=NO3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 4
Reactant of Route 4
[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 5
Reactant of Route 5
[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

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